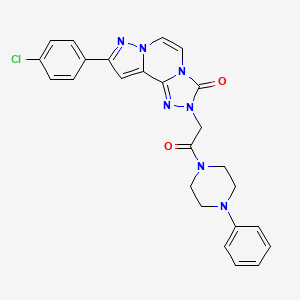

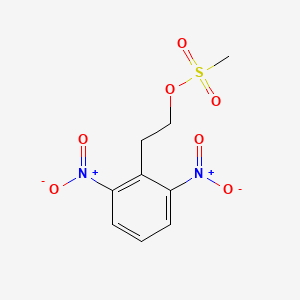

![molecular formula C6H9NO2 B2592474 (1R,5R,6R)-6-羟基-2-氮杂双环[3.2.0]庚烷-3-酮 CAS No. 2241130-65-2](/img/structure/B2592474.png)

(1R,5R,6R)-6-羟基-2-氮杂双环[3.2.0]庚烷-3-酮

货号:

B2592474

CAS 编号:

2241130-65-2

分子量:

127.14 g/mol

InChI 键:

FVHDTRVHLLRSSN-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one” is not explicitly provided in the sources retrieved .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one" .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one” are not fully detailed in the sources retrieved .科学研究应用

- 双环[3.1.0]己烷合成: EN300-6477388 可用作双环[3.1.0]己烷的会聚合成中的构建块。 这些双环骨架具有全碳季碳中心,在药物发现中具有重要价值 . 研究人员通过使用有机或铱光氧化催化剂和蓝色 LED 照射,用环丙基苯胺对环丙烯进行 (3 + 2) 环化反应来实现这种合成。

- 碳克罗尔形成: EN300-6477388 可以使用酸性催化剂(如三氟化硼醚合物)选择性转化为碳克罗尔(IV) . 碳克罗尔是一种天然产物,具有多种生物活性,包括抗菌和抗氧化特性。

- 晶体学和 X 射线粉末衍射 (XRD): EN300-6477388 的晶体结构可以使用 XRD 技术进行分析。研究人员可以确定其晶格排列、晶胞参数和分子间相互作用。 XRD 对理解材料性质、相变和结晶度至关重要 .

药物化学与药物开发

天然产物合成

材料科学

作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one involves the conversion of a cyclic ketone to a bicyclic lactam through a ring-closing reaction. The hydroxyl group is introduced through a reduction reaction. The stereochemistry of the product is controlled by the starting material used in the synthesis pathway.", "Starting Materials": ["Cyclopentanone", "Ammonium acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol"], "Reaction": ["Step 1: Cyclopentanone is treated with ammonium acetate and acetic acid to form the corresponding imine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is treated with sodium hydroxide and methanol to form the bicyclic lactam through a ring-closing reaction.", "Step 4: The lactam is treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one."] } | |

CAS 编号 |

2241130-65-2 |

分子式 |

C6H9NO2 |

分子量 |

127.14 g/mol |

IUPAC 名称 |

6-hydroxy-2-azabicyclo[3.2.0]heptan-3-one |

InChI |

InChI=1S/C6H9NO2/c8-5-2-4-3(5)1-6(9)7-4/h3-5,8H,1-2H2,(H,7,9) |

InChI 键 |

FVHDTRVHLLRSSN-UHFFFAOYSA-N |

SMILES |

C1C2C(C1O)CC(=O)N2 |

规范 SMILES |

C1C2C(C1O)CC(=O)N2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}th...

Cat. No.: B2592391

CAS No.: 1113113-27-1

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-...

Cat. No.: B2592392

CAS No.: 1207021-42-8

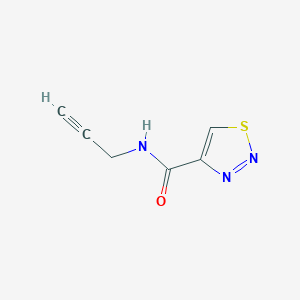

N-prop-2-ynylthiadiazole-4-carboxamide

Cat. No.: B2592394

CAS No.: 1468861-23-5

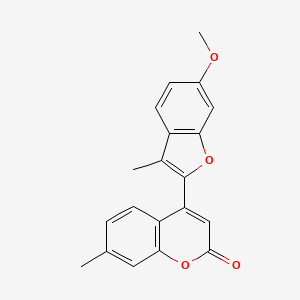

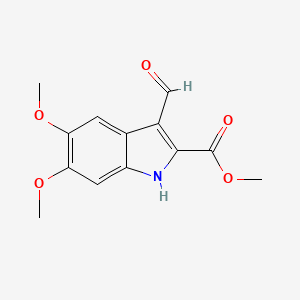

4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chrom...

Cat. No.: B2592396

CAS No.: 858763-20-9

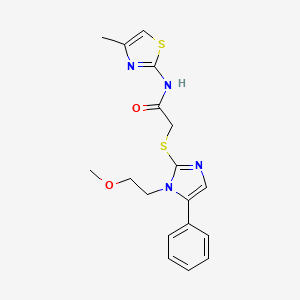

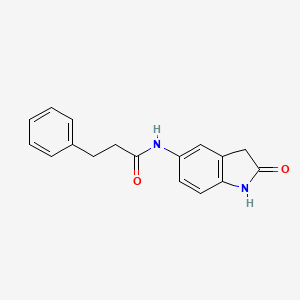

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)

![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)

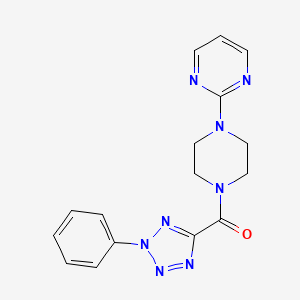

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)